Chemical structure and properties of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid
Chemical structure and properties of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid
An In-depth Technical Guide to the Chemistry and Putative Properties of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid
Abstract
This technical guide provides a comprehensive analysis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to build a robust profile. We will explore its core chemical structure, propose a viable synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential biological relevance based on related molecular scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound.
Introduction: Deconstructing the Molecular Architecture
3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is a polysubstituted aromatic ether. Its structure is characterized by three key components:
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A Benzoic Acid Moiety: Substituted at the meta-position, the carboxylic acid group imparts acidic properties and serves as a key handle for derivatization or interaction with biological targets.
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A 4-Methyl-2-nitrophenol Moiety: This electron-rich aromatic ring is substituted with a methyl group and a sterically demanding, electron-withdrawing nitro group. The nitro group, in particular, is known to influence the electronic properties and potential biological activity of many compounds.[1]
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An Ether Linkage: A flexible methylene ether bridge (-O-CH₂-) connects the two aromatic systems, allowing for a degree of conformational freedom.
The specific arrangement of these functional groups—particularly the meta-substitution on the benzoic acid ring—differentiates it from its more commonly documented ortho-isomer, 2-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid.[2] This isomeric difference is expected to have a significant impact on its three-dimensional shape, electronic properties, and, consequently, its interaction with other molecules.
Physicochemical and Spectroscopic Profile (Predicted)
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties, drawing comparisons with the known ortho-isomer.
| Property | Predicted Value for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid | Reference Value for 2-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid[2] | Causality Behind Prediction |
| Molecular Formula | C₁₅H₁₃NO₅ | C₁₅H₁₃NO₅ | Identical atoms and count. |
| Molecular Weight | 287.27 g/mol | 287.27 g/mol | Identical molecular formula. |
| XLogP3-AA | ~3.1 | 3.1 | The octanol-water partition coefficient is expected to be very similar as it is primarily dependent on the functional groups rather than their position on the benzoic acid ring. |
| Hydrogen Bond Donor Count | 1 | 1 | The single carboxylic acid proton is the only hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 5 | 5 | The five acceptors are the two oxygens of the carboxylic acid, the ether oxygen, and the two oxygens of the nitro group. |
| Rotatable Bond Count | 4 | 4 | The number of rotatable bonds (C-C single bond, C-O ether bonds) is identical. |
| Topological Polar Surface Area | 92.4 Ų | 92.4 Ų | TPSA is calculated based on functional groups and is independent of their relative positions in this case. |
Predicted Spectroscopic Signatures
Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key predicted signals include a broad singlet for the carboxylic acid proton above 10 ppm, distinct signals for the aromatic protons on both rings, a singlet for the benzylic methylene protons (-O-CH₂-) around 5.0-5.5 ppm, and a singlet for the methyl group protons around 2.4 ppm. The exact chemical shifts of the aromatic protons will be influenced by the combined electronic effects of all substituents.[3]
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¹³C NMR Spectroscopy: The carbon NMR will show 15 distinct signals, including a signal for the carboxylic carbon around 170 ppm, signals for the aromatic carbons between 110-160 ppm, a signal for the methylene carbon around 70 ppm, and a signal for the methyl carbon around 20 ppm.[3]
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands. Key expected frequencies include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520 and ~1350 cm⁻¹ respectively), and C-O ether stretches (~1250 and ~1050 cm⁻¹).[3]
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Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 287. Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) and cleavage at the ether linkage.[3]
Proposed Synthesis and Experimental Protocol
The most logical and field-proven approach for synthesizing this class of diaryl ethers is via a Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide.
Synthetic Strategy
The proposed two-step synthesis involves the preparation of a benzyl bromide intermediate followed by nucleophilic substitution.
Caption: Proposed Williamson ether synthesis workflow.
Step-by-Step Experimental Protocol
Objective: To synthesize 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.
Materials:
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4-Methyl-2-nitrophenol
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3-(Bromomethyl)benzoic acid
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Hydrochloric acid (1M)
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Saturated sodium bicarbonate solution
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Brine
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Methyl-2-nitrophenol (1.0 eq), 3-(Bromomethyl)benzoic acid (1.05 eq), and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous DMF to the flask until all solids are suspended.
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Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The causality for heating is to provide sufficient activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-Methyl-2-nitrophenol) is consumed.
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Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
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Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
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Washing: Wash the combined organic layers with 1M HCl to neutralize any remaining base and protonate the carboxylic acid, followed by water and then brine. The use of a self-validating system of washes ensures removal of both basic and aqueous impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to obtain the pure 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.
Potential Biological Activity and Therapeutic Relevance
While this specific molecule has not been extensively studied, its structural motifs are present in compounds with known biological activities. Benzoic acid derivatives, in general, are found in a wide range of biologically active compounds.[4]
Anti-inflammatory Potential
Phenoxybenzoic acids are known isosteres of anthranilic acids, a class of molecules that includes several non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] The flexible ether linkage allows the two aromatic rings to adopt various conformations, which may be crucial for binding to enzymatic targets like cyclooxygenase (COX) enzymes.
Role of the Nitro Group
The nitro group is a common feature in many pharmacologically active compounds.[1] It can participate in hydrogen bonding and redox reactions, potentially modulating the activity of target proteins. Nitrobenzoic acid derivatives themselves are important intermediates in the pharmaceutical industry and have been investigated for antimicrobial and anticancer activities.[1]
Putative Mechanism of Action in Cell Signaling
Based on the anti-inflammatory potential of related scaffolds, we can hypothesize a potential interaction with inflammatory signaling pathways. For instance, inhibition of COX enzymes would reduce the production of prostaglandins, key mediators of inflammation.
Caption: Putative inhibition of the cyclooxygenase (COX) pathway.
Conclusion and Future Directions
3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid represents an intriguing, albeit understudied, molecule. This guide provides a foundational, authoritative framework based on established chemical principles and data from analogous structures. We have proposed a robust synthetic protocol and predicted the key physicochemical and spectroscopic characteristics necessary for its identification. The structural similarity to known anti-inflammatory agents suggests a promising avenue for future research. The next logical steps would be the execution of the proposed synthesis, rigorous spectroscopic confirmation of the structure, and subsequent evaluation of its biological activity in relevant assays, particularly those related to inflammation and cell proliferation.
References
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methyl-4-nitrophenyl)methyl ester. Retrieved from [Link]
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Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(8). Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, (4-methoxy-3-nitrophenyl)methyl ester. Retrieved from [Link]
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Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Methyl-3-nitrophenoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Sharma, S., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available at: [Link]
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NIST. (n.d.). Benzoic acid, 3-methyl-4-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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PharmaCompass. (n.d.). 3-Nitro-4-methylbenzoic acid. Retrieved from [Link]
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Pérez-Pérez, M. E., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link]
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Papakyriakou, A., et al. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC. Available at: [Link]
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available at: [Link]
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